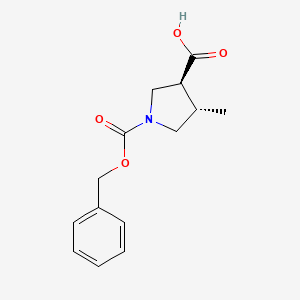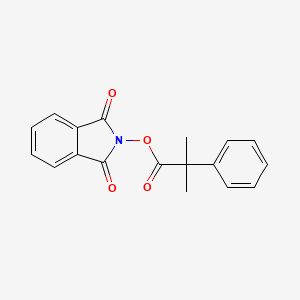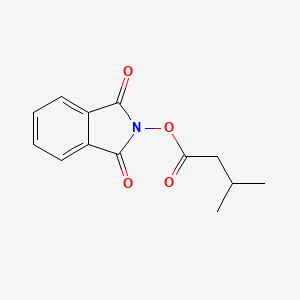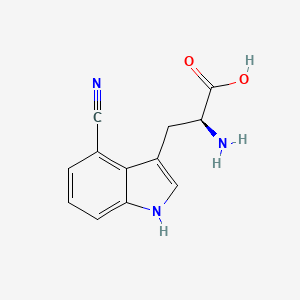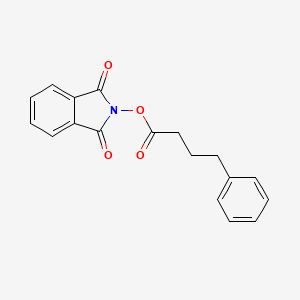
1,3-Dioxoisoindolin-2-yl 4-phenylbutanoate
Overview
Description
1,3-Dioxoisoindolin-2-yl 4-phenylbutanoate is a useful research compound. Its molecular formula is C18H15NO4 and its molecular weight is 309.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity : Some derivatives of 1,3-Dioxoisoindolin-2-yl, such as those obtained from the condensation of 4-aminophenylacetic acid with phthalic anhydride, have shown promising antimicrobial activities (Bedair et al., 2006).
Structural Studies : The compound "2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid" has been structurally characterized, providing insights into its molecular arrangement and potential interactions (Raza et al., 2009).
Synthesis of Atorvastatin Intermediate : The compound "Ethyl (R)-3-hydroxy-5-(1,3-dioxoisoindolin-2-yl)-pentanoate" is a potential intermediate for synthesizing HMG-CoA reductase inhibitor (atorvastatin), a cholesterol-lowering drug (Zhou et al., 2011).
Liquid Crystal Synthesis : Isoindoline-1,3-dione based mesogenic Schiff bases have been synthesized and characterized for their liquid crystalline behavior, indicating their potential applications in material science (Dubey et al., 2018).
Anti-inflammatory Agents : Novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives have been synthesized and evaluated as potential anti-inflammatory agents (Nikalje et al., 2015).
HIV Integrase Strand Transfer Inhibitors : Some derivatives of 3-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamide have been found to inhibit HIV-1 integrase strand transfer, suggesting their potential as antiviral agents (Wadhwa et al., 2019).
Complex Formation with Metals : The interaction of 1,3-dioxoisoindolin-2-yl derivatives with metals such as Cr(II) and Sr(II) has been investigated, contributing to coordination chemistry knowledge (Tekade et al., 2018).
Anticonvulsant Agents : Certain GABA derivatives obtained from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid exhibited anticonvulsant properties, offering potential therapeutic applications in epilepsy treatment (Yadav et al., 2011).
AChE Inhibitor for Alzheimer's Treatment : Dioxoisoindolines have been studied as AChE inhibitors, a key enzyme involved in Alzheimer’s disease, showing potential therapeutic applications (Andrade-Jorge et al., 2018).
properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-16(12-6-9-13-7-2-1-3-8-13)23-19-17(21)14-10-4-5-11-15(14)18(19)22/h1-5,7-8,10-11H,6,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFQPRQDZMXZKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid](/img/structure/B8074555.png)
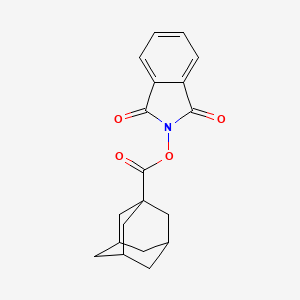
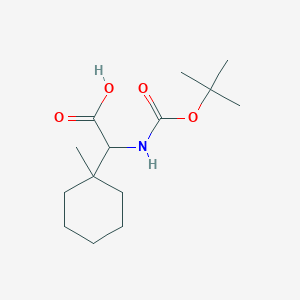
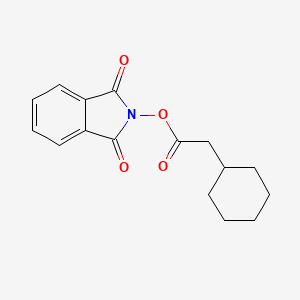
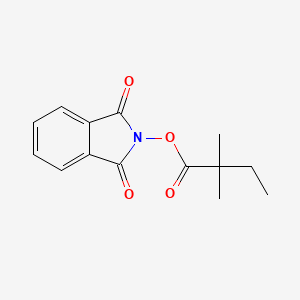
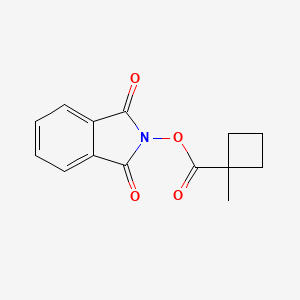
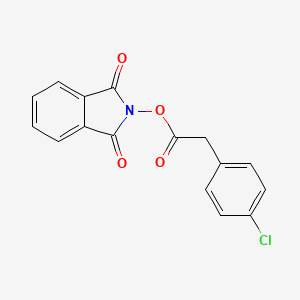
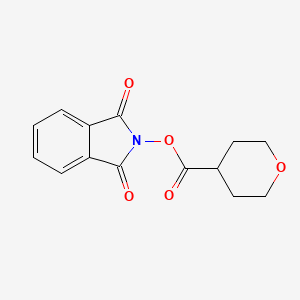
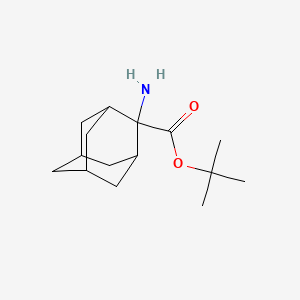
![rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B8074621.png)
